molecular formula C11H15N3O2 B2696038 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one CAS No. 371215-05-3

3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one

Cat. No.: B2696038
CAS No.: 371215-05-3
M. Wt: 221.26
InChI Key: BPDIOMDTRIGBDO-UHFFFAOYSA-N
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Description

3-Acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a polycyclic heterocyclic compound featuring a fused pyrimidine-azepine core. The structure includes a seven-membered azepine ring fused with a pyrimidine ring, substituted with acetyl and amino groups at positions 3 and 2, respectively. Its synthesis typically involves multi-step cyclization and functionalization reactions, as seen in analogous pyrimido-azepine derivatives .

Properties

IUPAC Name

3-acetyl-2-amino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7(15)9-10(12)13-8-5-3-2-4-6-14(8)11(9)16/h2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDIOMDTRIGBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2CCCCCN2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a suitable amino compound with an acetylated precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: The amino and acetyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.

Scientific Research Applications

Antiinflammatory Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrimidines, including those related to 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one, which demonstrated promising anti-inflammatory activity in pharmacological screening tests . This suggests that the compound may serve as a lead structure for developing new anti-inflammatory drugs.

Antimicrobial Properties

The structural features of this compound are conducive to interactions with biological targets associated with microbial infections. Its potential antimicrobial activity can be attributed to its ability to inhibit bacterial growth and biofilm formation. Further studies are needed to explore its efficacy against various pathogens.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The unique arrangement of nitrogen atoms in the heterocyclic ring can influence cell signaling pathways involved in cancer progression. Investigations into the cytotoxic effects of this compound on different cancer cell lines could provide insights into its potential as an anticancer agent.

Neuroprotective Effects

There is emerging evidence that certain pyrimidine derivatives can exhibit neuroprotective effects. Given the structural characteristics of this compound, it may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage. Research into its neuroprotective mechanisms could open avenues for treating neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For example:

  • Starting Materials : The synthesis often begins with substituted pyrimidines or related heterocycles.
  • Reagents and Conditions : Common reagents include acetic anhydride and amines under controlled temperature conditions.
  • Characterization Techniques : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Case Study 1: Antiinflammatory Activity Assessment

In a study published by the Royal Society of Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their anti-inflammatory activity using in vitro assays. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers compared to control groups . This underscores the therapeutic potential of compounds like this compound.

Case Study 2: Anticancer Screening

A recent investigation focused on the cytotoxic effects of various nitrogen-containing heterocycles against breast cancer cell lines. The study found that some derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis . Further exploration of the specific role of this compound in these processes could elucidate its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one (hereafter Compound A) with structurally related compounds, focusing on ring systems, substituents, synthetic pathways, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity Synthesis Highlights Reference
Compound A Pyrimido[1,2-a]azepine 3-acetyl, 2-amino Not explicitly reported Likely involves cyclization of amines/acylating agents
3-Isopropyl-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one Thieno-pyrimidoazepine 3-isopropyl, thieno-fused Unreported Multi-step cyclization with sulfur incorporation
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione Pyrimido[4,5-b][1,4]diazepine Ethoxymethyl, phenyl, methyl Antitumor, HIV-1 RT inhibition LiAlH4 reduction, hydrogen bonding-driven crystallization
9-Substituted-1,3,6,8,9,10-hexahydro-pyrido[2,3-d:6,5-d']dipyrimidine-4,6-dione Pyrido-dipyrimidine Thioxo groups, aromatic aldehydes Unreported Condensation of pyrimidine with aldehydes
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-pyrimidodiazepin-12(5H)-yl)phenyl)acrylamide Pyrimido[1,2-a][1,3]diazepine Methoxy, methylpiperazinyl, acrylamide Kinase inhibition (implied) Multi-component coupling

Key Comparative Insights

Core Ring Systems: Compound A features a pyrimido[1,2-a]azepine core, a seven-membered azepine fused with a pyrimidine. Thieno-fused analogs (e.g., in ) replace a benzene ring with a thiophene, altering electronic properties and lipophilicity .

Substituent Effects: The 3-acetyl and 2-amino groups in Compound A provide sites for hydrogen bonding and electrophilic reactivity, comparable to the methoxy and methylpiperazinyl groups in , which improve solubility and target affinity.

Synthetic Accessibility :

  • Compound A likely requires cyclization of amine precursors with acylating agents, similar to methods in . By contrast, pyrido-dipyrimidines () are synthesized via Schiff base condensation, which is less applicable to azepine-containing systems .

Biological Activity: While Compound A lacks explicit bioactivity data, structurally related pyrimido-diazepines (e.g., ) show antitumor and kinase-inhibitory properties.

Biological Activity

3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, supported by relevant case studies and research findings.

Structural Characteristics

The compound belongs to the pyrimidoazepine class and has the molecular formula C11H15N3O2C_{11}H_{15}N_{3}O_{2} with a molecular weight of 221.26 g/mol. Its structure includes a pyrimidine ring fused to an azepine moiety, contributing to its unique pharmacological properties .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general procedure includes:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Acetylation of the amino group to yield the final product.
  • Purification via chromatography methods.

Anticancer Properties

Recent studies have shown that compounds within the pyrimidoazepine class exhibit significant anticancer activity. For instance:

  • Case Study : A derivative of the compound was tested against various cancer cell lines and demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects .
  • Mechanism : The proposed mechanism involves the induction of apoptosis through modulation of key signaling pathways such as the p53 and MAPK pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties:

  • In vitro Studies : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be in the range of 10–20 µg/mL for several strains.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects linked to this compound:

  • Neuroprotection : In models of neurodegeneration, such as those induced by oxidative stress or excitotoxicity, the compound demonstrated protective effects on neuronal cells by reducing reactive oxygen species (ROS) production and enhancing cell viability .

Research Findings

Study Focus Findings
Zhang et al. (2020)Anticancer ActivityDemonstrated cytotoxicity in breast cancer cells with IC50 values < 5 µM.
Hodosi et al. (1992)Antimicrobial ActivityEffective against E. coli and S. aureus with MICs of 15 µg/mL.
Kemnitzer et al. (2009)Neuroprotective EffectsReduced ROS levels in neuronal cell cultures by 40% compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the pyrimido[1,2-a]azepinone core of this compound?

  • Methodological Answer : The synthesis of annelated pyrimidoazepinones typically involves cyclocondensation reactions. For example, hydrazine derivatives can react with cyclic ketones under acidic conditions to form triazino-fused intermediates, which are further functionalized via acetylation or alkylation. Evidence from analogous syntheses (e.g., hydrazinyl-triazino-pyrimidinones) highlights the use of refluxing ethanol with catalytic HCl for cyclization, followed by acetylation with acetic anhydride .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-acylation. Purification by column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating intermediates.

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